Dimethyl 3,3'-thiobis(2-methylpropionate)
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Overview
Description
Dimethyl 3,3’-thiobis(2-methylpropionate) is an organic compound with the molecular formula C10H18O4S. It is a sulfur-containing ester that is used as a building block in organic synthesis. The compound is characterized by the presence of two ester groups and a sulfur atom, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,3’-thiobis(2-methylpropionate) can be synthesized through various methods. One common synthetic route involves the reaction of 3,3’-thiobis(2-methylpropionic acid) with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of Dimethyl 3,3’-thiobis(2-methylpropionate) often involves large-scale esterification processes. The raw materials, including 3,3’-thiobis(2-methylpropionic acid) and methanol, are mixed in large reactors. Catalysts such as sulfuric acid or p-toluenesulfonic acid are added to accelerate the reaction. The mixture is heated to promote esterification, and the product is subsequently separated and purified using techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-thiobis(2-methylpropionate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3,3’-thiobis(2-methylpropionate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving sulfur-containing substrates.
Industry: The compound is used in the production of polymers and other materials where sulfur functionalities are desired.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-thiobis(2-methylpropionate) depends on the specific chemical reactions it undergoes. In general, the sulfur atom can participate in various chemical transformations, such as oxidation and substitution, which can alter the compound’s reactivity and properties. The ester groups can also undergo hydrolysis or reduction, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,3’-thiodipropionate: Similar in structure but with different alkyl groups.
Dimethyl 3,3’-thiodipropanoate: Another sulfur-containing ester with a different carbon chain length.
Uniqueness
Dimethyl 3,3’-thiobis(2-methylpropionate) is unique due to its specific combination of ester and sulfur functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
72259-19-9 |
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Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
methyl 3-(3-methoxy-2-methyl-3-oxopropyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C10H18O4S/c1-7(9(11)13-3)5-15-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
CMQPKQNBMBISIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCC(C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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